molecular formula C22H21BrN6O3 B2697903 (E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 536718-89-5

(E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2697903
CAS RN: 536718-89-5
M. Wt: 497.353
InChI Key: RLFTWCJDXFJZGZ-BHGWPJFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H21BrN6O3 and its molecular weight is 497.353. The purity is usually 95%.
BenchChem offers high-quality (E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bromophenols and Purine Derivatives in Marine Algae

Bromophenols coupled with nucleoside bases have been isolated from marine algae, indicating potential antimicrobial and antioxidant properties. These compounds, due to their unique brominated and purine-based structures, might serve as leads for developing new therapeutic agents or as bioactive markers for environmental monitoring. The study on the red alga Rhodomela confervoides demonstrates the diversity of bioactive compounds in marine sources and their potential applications in pharmaceutical research (Ma et al., 2007).

Structural Blocks for Synthesis

Methoxybenzylidene derivatives have been used as structural blocks in synthetic chemistry, offering a pathway to creating a wide array of compounds. The flexibility in reactions with nucleophilic reagents showcases the compound's utility in synthesizing various structures, potentially useful in medicinal chemistry and materials science (Tetere et al., 2011).

NMR-Spectra and Solution Structures

The study of NMR spectra and solution structures of similar compounds provides valuable insights into their conformational dynamics and potential reactivity. This information is crucial for understanding the biological activity of these compounds and designing molecules with desired properties (Elix et al., 1986).

properties

IUPAC Name

8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN6O3/c1-13-4-6-14(7-5-13)12-29-18-19(28(2)22(31)26-20(18)30)25-21(29)27-24-11-15-10-16(23)8-9-17(15)32-3/h4-11H,12H2,1-3H3,(H,25,27)(H,26,30,31)/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFTWCJDXFJZGZ-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2NN=CC4=C(C=CC(=C4)Br)OC)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N/N=C/C4=C(C=CC(=C4)Br)OC)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.